5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is the cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs .
Mode of Action
This compound acts as a CDK2 inhibitor. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets necessary for cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways:
- DNA Damage Response : Inhibition of CDK2 can enhance the sensitivity of cells to DNA damage, as the repair mechanisms are compromised .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the inhibition of CDK2 leads to decreased phosphorylation of retinoblastoma protein (Rb), preventing the release of E2F transcription factors necessary for DNA synthesis. At the cellular level, this results in cell cycle arrest and potentially apoptosis, reducing cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of this compound:
- Interactions : Co-administration with other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and bioavailability .
This comprehensive understanding of the mechanism of action of this compound highlights its potential as a therapeutic agent, particularly in cancer treatment where CDK2 plays a pivotal role.
: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors : [Review on the Synthesis and Therapeutic Potential of Pyrido2,3-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4-dimethyl-5-fluoropyrimidine with 4-(pyrimidin-2-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound is investigated for its use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-chloro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
5-bromo-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: Contains a bromine atom, which can influence its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-fluoro-2,4-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6/c1-10-12(15)13(19-11(2)18-10)20-6-8-21(9-7-20)14-16-4-3-5-17-14/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSKJAAVNTNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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